molecular formula C7H8N2O B12892438 6-amino-2,3-dihydro-1H-pyrrolizin-1-one

6-amino-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B12892438
M. Wt: 136.15 g/mol
InChI Key: ZDCIVWAKJKKECN-UHFFFAOYSA-N
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Description

6-amino-2,3-dihydro-1H-pyrrolizin-1-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

6-amino-2,3-dihydropyrrolizin-1-one

InChI

InChI=1S/C7H8N2O/c8-5-3-6-7(10)1-2-9(6)4-5/h3-4H,1-2,8H2

InChI Key

ZDCIVWAKJKKECN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2C1=O)N

Origin of Product

United States

System Setup:

The docked ligand-receptor complex is placed in a simulation box, which is then solvated with water molecules to mimic the physiological environment.

Ions are added to neutralize the system and to achieve a physiological salt concentration.

Force Field Selection:

A force field is a set of parameters that defines the potential energy of the system. uiuc.edugithub.io It includes terms for bonded interactions (bond stretching, angle bending, and dihedral angles) and non-bonded interactions (van der Waals and electrostatic). uiuc.edu

Commonly used force fields for biomolecular simulations include CHARMM, AMBER, and GROMOS. researchgate.net The choice of force field is crucial for the accuracy of the simulation.

Simulation Protocol:

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Once the system is equilibrated, the production MD simulation is run for a specific duration, typically in the nanosecond to microsecond range.

Trajectory Analysis:

The trajectory from the MD simulation provides a wealth of information that can be analyzed to understand the dynamics of the system.

Key analyses include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analysis of intermolecular hydrogen bonds over time.

The table below outlines the typical stages and software used in MD simulations:

StageDescriptionExample Software
Simulation Engine Software used to run the MD simulation.GROMACS, NAMD, AMBER
Force Field Set of parameters describing the potential energy of the system.CHARMM, AMBER, OPLS
Solvation Explicit water model used to solvate the system.TIP3P, SPC/E
Equilibration Process of bringing the system to the desired temperature and pressure.NVT and NPT ensembles
Production Run Time Duration of the simulation to collect data.100 ns - 1 µs
Trajectory Analysis Tools used to analyze the simulation output.VMD, PyMOL, GROMACS analysis tools

Research Applications and Significance of Pyrrolizinone Scaffolds in Chemical Science

Utility as Model Compounds for Heterocyclic Synthesis and Reactivity Studies

Pyrrolizinone scaffolds serve as valuable models for investigating the synthesis and reactivity of nitrogen-containing heterocyclic compounds. nih.gov The development of efficient synthetic routes to these scaffolds is an active area of research, with methods often involving multi-component reactions or intramolecular cyclizations. researchgate.net For instance, a one-pot, three-component method using proline, an aromatic aldehyde, and a 1,3-diketone can provide rapid access to multi-functionalized pyrrolizidines and pyrrolizinones. researchgate.net

The reactivity of the pyrrolizinone ring system has been explored to understand the influence of substituents and reaction conditions on its chemical behavior. Studies on the reactions of pyrrolizin-3-ones with electrophiles have demonstrated that these compounds can undergo electrophilic addition, leading to the formation of substituted derivatives. researchgate.net This reactivity is crucial for the further functionalization of the pyrrolizinone core to generate libraries of compounds for various applications. The inherent strain and electronic distribution within the fused-ring system also make it an interesting subject for theoretical and mechanistic studies in organic chemistry.

Application in the Development of Novel Materials and Chemical Processes

The unique photophysical properties of certain pyrrolizinone derivatives have led to their investigation in the development of novel materials. tandfonline.com Researchers have synthesized pyrrolizin-3-one derivatives that exhibit fluorescence, with their absorption and emission maxima being tunable by altering the substituents on the pyrrolizinone core. tandfonline.com For example, the introduction of a pyrrolyl substituent can significantly impact the Stokes shifts and quantum yields of these compounds. tandfonline.com These fluorescent properties make them potential candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes in biological imaging.

Furthermore, the rigid, planar structure of the pyrrolizinone scaffold can be exploited in the design of liquid crystals and other advanced materials. The ability to introduce various functional groups onto the core structure allows for the fine-tuning of their material properties.

Precursors for the Synthesis of Natural Products and Complex Molecules

The pyrrolizinone skeleton is a key structural motif found in a variety of natural products, particularly in pyrrolizidine alkaloids, which are known for their wide range of biological activities. researchgate.netnih.gov As such, synthetic pyrrolizinone derivatives are crucial intermediates in the total synthesis of these complex natural products. nih.govnih.govsemanticscholar.org The synthesis of these alkaloids often involves the construction of the pyrrolizinone core followed by stereoselective modifications to achieve the final natural product. researchgate.net For example, the necine base didehydroheliotridin-5-one has been synthesized from a pyrrolizin-3-one derivative. researchgate.net The development of novel synthetic strategies towards pyrrolizinones directly contributes to the accessibility of these biologically important molecules for further study. semanticscholar.org

Design and Chemical Exploration of Bioactive Scaffolds

The pyrrolizinone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. researchgate.netmdpi.comresearchgate.net The rigid nature of the bicyclic system helps to position substituents in a well-defined spatial orientation, which is advantageous for optimizing interactions with biological targets.

Pyrrolizinone Scaffolds in Anti-inflammatory Compound Design

A significant area of research has focused on the development of pyrrolizinone-based anti-inflammatory agents. researchgate.netnih.govnih.govdrugbank.com Several derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. nih.gov For instance, certain 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives have shown potent anti-inflammatory activities, in some cases exceeding that of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov

The design of these compounds often draws inspiration from existing COX inhibitors. Ketorolac, a potent analgesic, is a notable example of a marketed drug that features a pyrrolizine core. researchgate.netnih.gov Researchers have also explored dual COX/5-LOX inhibitors based on the pyrrolizinone scaffold, such as licofelone, with the aim of developing safer anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.netnih.gov The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the pyrrolizinone ring are critical for their biological activity. nih.govnih.gov

Below is an interactive data table summarizing the anti-inflammatory activity of selected pyrrolizinone derivatives.

CompoundTargetIC50 (µM)In Vivo Activity
Pyrrolizine Derivative 12COX-1/COX-22.45-5.69Higher than ibuprofen
Pyrrolizine Derivative 13COX-1/COX-2Not specifiedHigher than ibuprofen
Pyrrolizine Derivative 16COX-1/COX-20.85-3.44Higher than ibuprofen
Pyrrolizine Derivative 17COX-1/COX-2Not specifiedHigher than ibuprofen
LicofeloneCOX/5-LOXSubmicromolarStrong anti-inflammatory

Pyrrolizinone Scaffolds in Anticancer Agent Design

The pyrrolizinone scaffold has also emerged as a promising framework for the development of novel anticancer agents. researchgate.neteurekaselect.comresearchgate.netresearchgate.netnih.govnih.gov The antitumor properties of natural products like mitomycin C, which contains a pyrrolizidine core, have inspired the synthesis and evaluation of various pyrrolizine and pyrrolizinone derivatives against a range of cancer cell lines. nih.gov

Derivatives incorporating the pyrrolizinone scaffold have demonstrated cytotoxic activity against human breast (MCF-7), liver (HEPG2), and colon (HCT116) cancer cell lines. eurekaselect.com Some of these compounds have shown IC50 values in the low micromolar range, indicating significant potency. eurekaselect.com The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by the activation of caspase-3. eurekaselect.com

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases, which are often dysregulated in cancer cells. cancertreatmentjournal.comnih.gov The pyrrolizinone scaffold has been utilized in the design of inhibitors for several important protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govnih.gov

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. nih.govresearchgate.netrjpbr.comnih.gov Pyrrole-based compounds have been investigated as EGFR inhibitors, and the pyrrolizinone scaffold offers a rigid template for the design of such molecules. nih.gov The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the EGFR kinase domain.

CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.govimrpress.comscbt.compatsnap.com Pyrrolidinone and related scaffolds have been incorporated into potent CDK2 inhibitors. nih.govnih.gov For example, a 3-hydroxy-2-pyrrolidinone metabolite of a potent 3-aminopyrazole CDK2/cyclin A inhibitor has been synthesized and studied. nih.gov Pyrrolopyridine-based compounds have also been developed as selective inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), demonstrating the versatility of this scaffold in targeting different kinases. nih.govresearchgate.net

The following table provides examples of pyrrolizinone and related scaffolds in the design of kinase inhibitors.

ScaffoldTarget KinaseKey Findings
Pyrrolo[2,3-d]pyrimidineEGFR, VEGFRDeaza-isostere of adenine, present in many ATP-competitive inhibitors. nih.govrjpbr.comnih.gov
Pyrrole (B145914) indolin-2-oneVEGFR, PDGFR, c-KitLead scaffold for kinase inhibitors used in anti-angiogenesis. cancertreatmentjournal.com
PyrrolopyridineMK-2Potent and selective inhibitors with IC50 values as low as 10 nM. nih.govresearchgate.net
DihydropyrrolopyridinonePKN2High potency inhibitors with Ki = 8 nM for PKN2. core.ac.uk
DNA-Interacting Scaffolds

The pyrrolizinone scaffold, particularly when incorporated into larger molecular structures like pyrrolizidine alkaloids, has been investigated for its potential to interact with DNA. While the 6-amino-2,3-dihydro-1H-pyrrolizin-1-one itself is not a classic DNA intercalator or groove binder, its metabolic activation can lead to the formation of reactive electrophilic species capable of forming covalent adducts with DNA. This bioactivation is a critical step in the genotoxicity observed for certain pyrrolizidine alkaloids nih.govmdpi.com.

The mechanism of DNA interaction is believed to involve the enzymatic oxidation of the pyrrolizidine ring system to produce dehydropyrrolizidine alkaloids. These intermediates are highly reactive electrophiles that can subsequently alkylate nucleophilic sites on DNA bases, primarily guanine and adenine. This covalent modification of DNA can lead to mutations and other forms of genetic damage nih.gov. The cytotoxicity of some pyrrolizidine alkaloids has been linked to their ability to induce apoptosis and cell cycle arrest following DNA damage nih.goveurekaselect.com.

Research utilizing metabolically competent cell lines, such as TK6 cells expressing human cytochrome P450 enzymes, has been instrumental in elucidating the specific metabolic pathways involved in the activation of these compounds and their subsequent genotoxic effects nih.gov. For instance, studies have shown that lasiocarpine, a pyrrolizidine alkaloid, requires metabolic activation by CYP3A4 to induce significant cytotoxicity and micronuclei formation, indicative of chromosomal damage nih.gov.

The potential for pyrrolizinone-containing compounds to act as DNA-damaging agents has spurred interest in their development as anticancer agents. The rationale is that these compounds could selectively target and kill rapidly dividing cancer cells by inducing high levels of DNA damage that overwhelm cellular repair mechanisms eurekaselect.comresearchgate.net. However, the indiscriminate reactivity of the activated metabolites poses a significant challenge in terms of off-target toxicity. Therefore, a key area of research is the design of pyrrolizinone derivatives with improved selectivity for cancer cells, potentially through targeted delivery systems or by exploiting differences in the metabolic capabilities of tumor and normal tissues.

Table 1: Genotoxicity of selected Pyrrolizidine Alkaloids

CompoundMetabolizing EnzymeObserved Genotoxic EffectReference
LasiocarpineCYP3A4Increased micronuclei formation, G2/M cell cycle arrest nih.gov
RiddelliineCYP3A4Increased cytotoxicity and ATP depletion nih.gov
SenkirkineCYP3A4Increased micronuclei formation nih.gov

Pyrrolizinone Scaffolds in Antimicrobial Agent Design

The pyrrolizinone scaffold has emerged as a promising template for the design of novel antimicrobial agents. The structural rigidity and potential for diverse functionalization of the pyrrolizinone ring system allow for the systematic exploration of structure-activity relationships to optimize antimicrobial potency and spectrum.

One notable example is the synthesis and evaluation of a series of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides researchgate.net. These compounds were screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as yeast. Several derivatives exhibited moderate activity, particularly against Gram-positive organisms such as Staphylococcus aureus and coagulase-negative Staphylococcus. Specifically, compounds bearing certain N-aryl substituents demonstrated enhanced potency, highlighting the importance of this part of the molecule for antimicrobial efficacy researchgate.net.

The mechanism of action for these pyrrolizinone-based antimicrobial agents is not yet fully elucidated but is an active area of investigation. It is hypothesized that these compounds may interfere with essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The planar nature of the pyrrolizinone core could facilitate intercalation into DNA or interaction with key enzymatic active sites.

Furthermore, the versatility of the pyrrolizinone scaffold allows for its incorporation into hybrid molecules, combining its structural features with other known antimicrobial pharmacophores. This approach aims to develop agents with novel mechanisms of action or the ability to overcome existing resistance mechanisms. The development of new pyrrole derivatives with antimicrobial activity is an ongoing effort in medicinal chemistry derpharmachemica.com.

Table 2: Antimicrobial Activity of Selected Pyrrolizinone Derivatives

CompoundTarget OrganismActivityReference
N-(p-tolyl)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamideStaphylococcus aureusModerate researchgate.net
N-(4-chlorophenyl)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamideCoagulase negative StaphylococcusModerate researchgate.net
N-(4-methoxyphenyl)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamideCoagulase negative StaphylococcusSlight researchgate.net

Development of Pyrrolizine-based Stereoselective Catalysts

The rigid, bicyclic framework of the pyrrolizine nucleus makes it an attractive scaffold for the design of chiral ligands and organocatalysts for stereoselective synthesis. The development of methods for the enantioselective synthesis of pyrrolizine derivatives is itself an important area of research, with applications in the total synthesis of natural products and the preparation of biologically active molecules.

One successful approach to the catalytic enantioselective synthesis of pyrrolizine derivatives involves the use of isothiourea catalysts researchgate.netnih.gov. For instance, benzotetramisole has been shown to be an effective catalyst for the intramolecular Michael addition-lactonization of pyrrole-derived enone acids, affording cis-pyrrolizine carboxylate derivatives with excellent diastereoselectivity and enantioselectivity researchgate.netnih.gov. Computational studies have suggested that the stereocontrol arises from stabilizing C-H···N interactions between the substrate and the catalyst in the transition state researchgate.net.

Another strategy for the asymmetric synthesis of chiral pyrrolizines is through organocatalytic cascade reactions. For example, the reaction of α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles, catalyzed by chiral secondary amines, can produce highly functionalized, chiral pyrrolizine-based triheterocycles with multiple stereocenters researchgate.net. These cascade reactions are highly efficient, constructing complex molecular architectures in a single step with high levels of stereocontrol.

Furthermore, pyrrolizidine scaffolds, which are structurally related to pyrrolizinones, have been synthesized stereoselectively using l-proline functionalized magnetic nanoparticles as a reusable catalyst nih.gov. This approach, based on a 1,3-dipolar cycloaddition reaction, highlights the potential for developing environmentally friendly and efficient catalytic systems based on these heterocyclic cores. The stereochemistry of the final products is dictated by the stereochemistry of the amino acid catalyst and the dipolarophile nih.gov.

Table 3: Stereoselective Synthesis of Pyrrolizine Derivatives

Catalyst/MethodReaction TypeProductStereoselectivityReference
Benzotetramisole (Isothiourea)Intramolecular Michael addition-lactonizationcis-Pyrrolizine carboxylates>95:5 dr, >98:2 er researchgate.netnih.gov
Chiral Secondary AmineCascade aza-Michael-aldol reactionChiral pyrrolizine-based triheterocyclesup to >20:1 dr, 90-95% ee researchgate.net
l-proline functionalized magnetic nanorods1,3-Dipolar cycloadditionSpirocyclic pyrrolizidinesHigh diastereoselectivity nih.gov

Role in Food Chemistry and Maillard Reaction Studies

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is responsible for the development of color, flavor, and aroma in a wide variety of cooked foods sandiego.eduyoutube.com. Pyrrolizinone and related 2,3-dihydro-1H-pyrrolizine derivatives have been identified as important proline-specific products of the Maillard reaction nih.gov.

When proline, an amino acid commonly found in food proteins, reacts with reducing sugars at elevated temperatures, it can lead to the formation of these characteristic heterocyclic compounds. These pyrrolizine derivatives contribute to the desirable roasted, savory, and nutty flavor profiles of many foods, including baked goods, roasted meats, and coffee.

The formation of 2,3-dihydro-1H-pyrrolizines in Maillard reaction model systems has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis nih.gov. Studies have shown that in model systems containing proline and glucose, proline-specific compounds, including 2,3-dihydro-1H-pyrrolizines, are dominant among the volatile products formed nih.gov. The reaction conditions, such as temperature, pH, and the specific types of amino acids and sugars present, can significantly influence the profile of the Maillard reaction products, including the yield of these pyrrolizine derivatives youtube.comyoutube.com.

Understanding the formation pathways of these flavor compounds is of great interest to the food industry, as it can allow for the optimization of processing conditions to enhance the desirable sensory attributes of food products. The study of Maillard reaction model systems provides a simplified platform to investigate the complex reaction networks and identify the key intermediates and final products that contribute to food flavor and aroma sandiego.edu. The identification of 2,3-dihydro-1H-pyrrolizines as proline-specific Maillard reaction products underscores the important role of this heterocyclic scaffold in the chemistry of food.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.